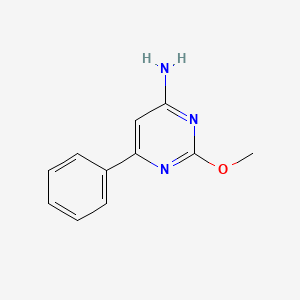

2-Methoxy-6-phenylpyrimidin-4-amine

Descripción

2-Methoxy-6-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a methoxy group at position 2, a phenyl group at position 6, and an amine group at position 3. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 4. Substituted pyrimidines are of significant interest in medicinal chemistry due to their diverse biological activities and structural versatility. The methoxy and phenyl substituents likely influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity.

Propiedades

IUPAC Name |

2-methoxy-6-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-11-13-9(7-10(12)14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJJWXUBWTZUTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=N1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Preparation Methods

Starting Materials and Key Intermediates

- 4,6-Dichloropyrimidine derivatives are commonly used as key intermediates due to their availability, cost-effectiveness, and reactivity.

- Amination and alkoxylation reactions on these dichloropyrimidines allow selective substitution at the 4- and 6-positions.

- Phenyl groups are introduced either by using phenyl-substituted pyrimidine precursors or via cross-coupling reactions on halogenated pyrimidines.

Stepwise Preparation Method

Step 1: Synthesis of 4-Amino-6-chloropyrimidine Intermediate

- 4,6-Dichloropyrimidine is reacted with ammonia or primary amines under atmospheric pressure in aqueous medium.

- Reaction temperature is maintained between 30–60 °C.

- The molar ratio of 4,6-dichloropyrimidine to ammonia or amine is around 1:2 to 1:8.

- The reaction proceeds until residual dichloropyrimidine is less than 0.1% by HPLC analysis.

- Solid-liquid separation and drying yield 4-amino-6-chloropyrimidine intermediate with yields around 89.4% and purity over 99% (HPLC area%).

Step 2: Alkoxylation to Introduce the Methoxy Group at Position 2

- The 4-amino-6-chloropyrimidine intermediate is refluxed with methanol (or other alcohols) in the presence of alkaline catalysts such as sodium methoxide.

- Reaction temperature is controlled between 60–90 °C.

- The molar ratio of alcohol to 4-amino-6-chloropyrimidine is typically 10–50:1.

- The alkaline catalyst to substrate molar ratio is 1–4:1.

- After reflux and completion (monitored by HPLC), the reaction mixture is concentrated under reduced pressure.

- The residue is dissolved in water and cooled to crystallize the 2-methoxy-6-aminopyrimidine derivative.

- This method affords high yields with low impurity content and is suitable for industrial scale-up due to its green and environment-friendly nature.

Step 3: Introduction of the Phenyl Group at Position 6

- The phenyl substituent at the 6-position can be introduced through nucleophilic aromatic substitution if a suitable leaving group is present or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) on 6-halopyrimidines.

- Alternatively, the pyrimidine ring can be constructed with the phenyl substituent already installed, for example, by cyclization of appropriate precursors such as β-ketoesters or alkynyl ketones with guanidine derivatives under microwave irradiation.

- The cyclization step involves heating the precursors with guanidine hydrochloride and a base (e.g., sodium carbonate) in acetonitrile, often assisted by microwave irradiation at around 120 °C for 20–30 minutes.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Amination of 4,6-dichloropyrimidine | 4,6-Dichloropyrimidine | Ammonia or primary amine, aqueous medium | 30–60 | ~89.4 | Residual dichloropyrimidine <0.1% by HPLC |

| 2 | Alkoxylation | 4-Amino-6-chloropyrimidine | Methanol, alkaline catalyst (e.g., NaOMe) | 60–90 | High | Alcohol:substrate = 10–50:1; catalyst:substrate=1–4:1 |

| 3 | Phenyl introduction / Cyclization | β-Ketoester or alkynyl ketone intermediates | Guanidine hydrochloride, Na2CO3, MeCN, microwave | 120 (microwave) | Variable | Alternative: cross-coupling on 6-halopyrimidines |

Research Findings and Analysis

- The use of 4,6-dichloropyrimidine as a starting material is well-documented due to its reactivity and commercial availability, enabling selective substitution reactions to install amino and methoxy groups efficiently.

- Alkoxylation under alkaline reflux conditions is a straightforward and scalable method, yielding high purity 2-methoxy derivatives with minimal side products, suitable for industrial applications.

- Microwave-assisted cyclization methods significantly reduce reaction times and improve yields for pyrimidine ring formation with phenyl substituents, as demonstrated in recent synthetic studies.

- The combination of classical nucleophilic substitution and modern microwave-assisted synthesis provides a flexible and efficient synthetic route to 2-methoxy-6-phenylpyrimidin-4-amine.

- The described methods avoid harsh reagents and conditions, aligning with green chemistry principles, which is advantageous for large-scale production.

Análisis De Reacciones Químicas

2-Methoxy-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides

Aplicaciones Científicas De Investigación

Cancer Treatment

Inhibition of EGFR Mutants

A notable application of 2-methoxy-6-phenylpyrimidin-4-amine is its potential in targeting mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in various cancers, especially non-small cell lung cancer (NSCLC). Research indicates that compounds similar to this pyrimidine derivative can effectively inhibit mutant forms of EGFR, such as the L858R and T790M mutations. These mutations often confer resistance to existing therapies, making the development of new inhibitors crucial for improving patient outcomes .

Mechanism of Action

The mechanism involves the binding of the compound to the ATP-binding site of the EGFR, leading to a reduction in receptor activation and subsequent downstream signaling pathways that promote tumor growth and survival. This selectivity for mutant over wild-type EGFR is particularly advantageous as it may reduce adverse effects commonly associated with EGFR inhibitors, such as skin rashes and gastrointestinal issues .

Anti-inflammatory Properties

COX-2 Inhibition

Research has highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. Compounds in this class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory process. In vitro studies have demonstrated significant COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Clinical Relevance

The ability to selectively inhibit COX-2 while sparing COX-1 is beneficial for minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity makes these compounds promising candidates for treating inflammatory conditions without the risk of ulcerogenic effects .

Synthesis and Structure–Activity Relationships (SAR)

Synthetic Pathways

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups, enhancing its biological activity. Recent studies have focused on optimizing synthetic routes to improve yield and purity while exploring different substituents on the pyrimidine core to enhance potency against specific targets .

Structure–Activity Relationships

Understanding the SAR is crucial for developing more effective derivatives. Modifications at specific positions on the pyrimidine ring can significantly impact biological activity. For instance, introducing electron-donating groups has been shown to enhance COX-2 inhibitory potency, while other modifications can improve selectivity profiles against various targets .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Methoxy-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 2-methoxy-6-phenylpyrimidin-4-amine with structurally related pyrimidine derivatives:

Physicochemical Properties

- Hydrogen Bonding : Pyrimidines with amine groups (e.g., 4-NH₂) often form intermolecular hydrogen bonds, stabilizing crystal structures. For example, 4-(1-benzyl-triazol-4-yl)-6-phenylpyrimidin-2-amine exhibits N–H···N and C–H···π interactions.

- Melting Points : Chlorinated derivatives (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit higher melting points (~313–315 K) due to stronger intermolecular forces.

- Solubility : Methoxy groups (e.g., 2-OCH₃) generally increase solubility in polar solvents compared to alkyl or aryl substituents.

Actividad Biológica

2-Methoxy-6-phenylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its biological activity, particularly its role as an inhibitor of Aurora kinase A (AURKA), which is crucial in cell cycle regulation. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Enzyme : The primary target of this compound is Aurora kinase A (AURKA), an enzyme that plays a vital role in the regulation of mitosis.

Mode of Action : The compound inhibits AURKA activity by binding to its active site, which prevents the phosphorylation of key substrates necessary for cell cycle progression. This inhibition leads to cell cycle arrest, particularly at the G2/M transition, causing an accumulation of cells in this phase.

The compound exhibits several biochemical properties that underline its potential as a therapeutic agent:

- Inhibition of AURKA : Studies have shown that this compound reduces the phosphorylation of AURKA at Thr283 in human colon cancer cells, demonstrating its effectiveness in disrupting normal cell cycle progression.

- Cellular Effects : In cancer cell lines, treatment with this compound results in significant cell cycle arrest and increased apoptosis rates. The accumulation in the G2/M phase indicates a failure to properly progress through mitosis, leading to cellular stress and death.

Table 1: Summary of Biological Activities

Case Studies

Research has demonstrated the efficacy of this compound across different cancer models:

- Colon Cancer Models : In vitro studies on human colon cancer cells showed that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls. The IC50 value for cytotoxicity was found to be approximately 53 µM .

- Lung Cancer Studies : Additional studies indicated that this compound could inhibit interleukin release in lung carcinoma cells, suggesting potential anti-inflammatory properties alongside its anticancer effects .

- Comparative Analysis : When compared with other pyrimidine derivatives, this compound exhibited superior activity against specific cancer types due to its selective inhibition of AURKA .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-6-phenylpyrimidin-4-amine, and what are the critical reaction conditions?

- Methodology : Synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example, starting from 6-methyl-2-phenylpyrimidine derivatives, methoxy groups can be introduced via alkylation or substitution under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Key intermediates are purified via column chromatography, and yields are optimized by controlling temperature (80–120°C) and reaction time (12–24 hrs). Substituent compatibility (e.g., trifluoromethyl or fluorophenyl groups) requires inert atmospheres to prevent side reactions .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds, π-stacking) using SHELX software for refinement . Dihedral angles between the pyrimidine ring and substituents (e.g., methoxyphenyl) are critical for conformational analysis .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the physicochemical properties of this compound?

- Methodology : Analyze hydrogen-bonding networks using graph-set notation (e.g., R₂²(8) motifs) . For example, weak C–H⋯O bonds between methoxy groups and aromatic rings stabilize layered packing, as seen in related pyrimidine derivatives . Such interactions affect solubility and melting points, which are quantified via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy or halogen groups) and assay against target enzymes (e.g., kinases). Use IC₅₀ values to correlate electronic effects (Hammett σ constants) with inhibitory potency .

- Data reconciliation : Address discrepancies (e.g., inconsistent IC₅₀ values) by standardizing assay protocols (e.g., ATP concentration in kinase assays) and validating purity via HPLC (>98%) .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., CDK2). Focus on substituent interactions with hydrophobic pockets (e.g., trifluoromethyl groups) and hydrogen-bond donors (e.g., amine groups). Validate predictions with free-energy perturbation (FEP) calculations and in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.